Absence of Publicly Available Bioactivity Data for the Title Compound Contrasted with the Closest Structurally Characterised Analogue
A systematic search of PubMed, BindingDB, ChEMBL, and the patent literature returned zero quantitative activity values (IC50, EC50, Ki, or % inhibition) for 2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-ylmethyl)acetamide. [1] The structurally closest compound with publicly reported quantitative data is the pyridin-4-yl regioisomer 2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-4-yl)acetamide (ChemDiv IB07-2868; MW 315.33, logP -0.19), for which a HitFinder screen-ready quantity is available, but no target-specific activity is disclosed. The only other analogue with disclosed potency is RS-14491 (a PDE4 inhibitor; J. Med. Chem. 1997, 40, 1417–1421), which lacks the morpholine ring and possesses a fused heterocyclic core, making it structurally distant. [2]
| Evidence Dimension | Publicly available target-specific bioactivity data |
|---|---|
| Target Compound Data | None found |
| Comparator Or Baseline | Closest analogue 2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-4-yl)acetamide (ChemDiv IB07-2868): no disclosed activity; RS-14491: PDE4A/4B IC50 in the nanomolar range (precise values not extracted for the analogue) |
| Quantified Difference | Not calculable owing to absence of data for the target compound |
| Conditions | Systematic database and literature search (BindingDB, ChEMBL, PubMed, patent records) |
Why This Matters
For procurement, the lack of public bioactivity data means the compound is to be treated as a screening probe whose differentiation must be established through proprietary in-house profiling; the 4‑yl regioisomer is the closest purchasable reference point for solubility and physicochemical benchmarks.
- [1] ZINC Database. ZINC1565506323. Accessed April 2026. View Source
- [2] DrugBank / IDRBLab. RS-14491 (pyridazinone PDE4 inhibitor). Accessed April 2026. View Source
